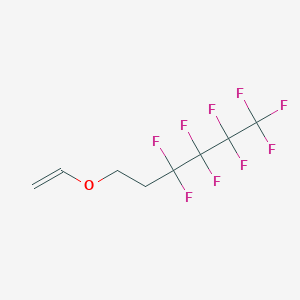
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated ether compound characterized by the presence of nine fluorine atoms and an ethenyloxy group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the reaction of a fluorinated alcohol with an ethenyl ether under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The ethenyloxy group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions challenging.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while reduction reactions could lead to partially defluorinated compounds.
Applications De Recherche Scientifique
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential in medical imaging and as a contrast agent due to its unique fluorine content.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms imparts high electronegativity, which influences the compound’s reactivity and interactions with other molecules. The ethenyloxy group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
- 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorobutane
Uniqueness
6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is unique due to its specific combination of fluorine atoms and the ethenyloxy group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated ethers. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and inert materials.
Propriétés
Numéro CAS |
63391-84-4 |
|---|---|
Formule moléculaire |
C8H7F9O |
Poids moléculaire |
290.13 g/mol |
Nom IUPAC |
6-ethenoxy-1,1,1,2,2,3,3,4,4-nonafluorohexane |
InChI |
InChI=1S/C8H7F9O/c1-2-18-4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2 |
Clé InChI |
LAFIDLOOPJPAPN-UHFFFAOYSA-N |
SMILES canonique |
C=COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



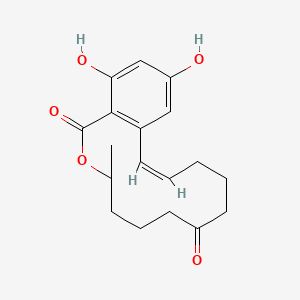



![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)
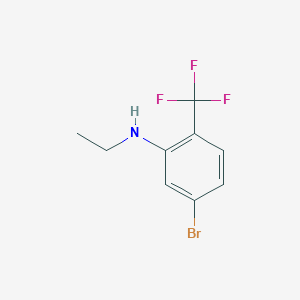
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)
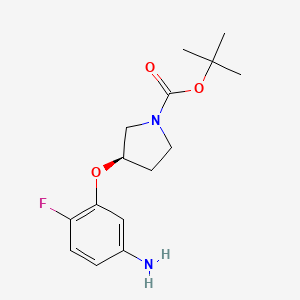
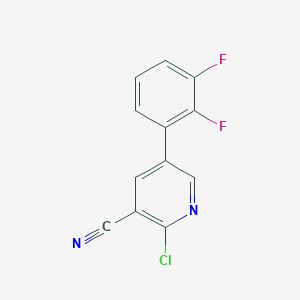
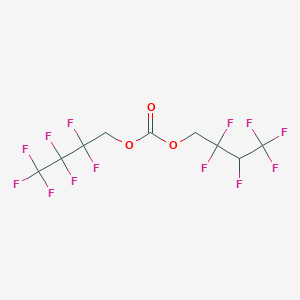

![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

